molecular formula C7H2BrClFNO2S B1413792 5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride CAS No. 1805583-73-6

5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride

Cat. No. B1413792
CAS RN: 1805583-73-6
M. Wt: 298.52 g/mol
InChI Key: SPENGYZKBXRGEA-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride, also known as 5-BCFBS, is a versatile reagent used for a variety of organic synthesis reactions. It is a colorless solid with a melting point of 78-79°C. 5-BCFBS is a sulfonyl chloride and is an important intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and organic dyes. In addition to its use in organic synthesis, 5-BCFBS has been used in the laboratory for a variety of chemical reactions, including the synthesis of heterocyclic compounds, the preparation of organometallic compounds, and the preparation of organosilicon compounds.

Scientific Research Applications

5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride is used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridines and imidazoles, and in the preparation of organometallic compounds, such as palladium and platinum complexes. It has also been used in the preparation of organosilicon compounds, such as organosilanes and organosiloxanes. 5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride has also been used in the synthesis of a number of biologically active compounds, including peptides, nucleosides, and antibiotics.

Mechanism Of Action

The mechanism of action of 5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride is not well understood. However, it is believed that the sulfonyl chloride group of 5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride is responsible for its reactivity. The sulfonyl chloride group is a strong electrophile and is capable of reacting with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids. The reaction of 5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride with nucleophiles results in the formation of a new bond, which can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride are not well understood. It is believed that the sulfonyl chloride group of 5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride can react with proteins and other biological molecules, leading to the formation of new bonds and the formation of new compounds. In addition, 5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride has been shown to have antifungal activity, suggesting that it may be useful in the treatment of fungal infections.

Advantages And Limitations For Lab Experiments

The main advantage of 5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride is its versatility. It is a useful reagent for a variety of organic synthesis reactions and can be used to synthesize a wide range of organic compounds. In addition, 5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride is relatively inexpensive and easy to handle.
However, there are some limitations to using 5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride in the laboratory. It is a strong electrophile and can react with a variety of nucleophiles, including proteins and other biological molecules. As such, it can be difficult to control the reaction and it is important to use appropriate safety precautions when working with 5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride.

Future Directions

There are a number of potential future directions for the use of 5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and organic dyes. In addition, it could be used in the synthesis of new organometallic compounds and organosilicon compounds. Finally, it could be used in the preparation of new biologically active compounds, such as peptides and antibiotics.

properties

IUPAC Name

5-bromo-2-cyano-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-5-2-7(14(9,12)13)4(3-11)1-6(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPENGYZKBXRGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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